molecular formula C21H18FN3O4S B4153536 N-{3-[1-(4-FLUOROBENZOYL)-5-(FURAN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENYL}METHANESULFONAMIDE

N-{3-[1-(4-FLUOROBENZOYL)-5-(FURAN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENYL}METHANESULFONAMIDE

Cat. No.: B4153536
M. Wt: 427.5 g/mol
InChI Key: OBQSILNMLBMLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[1-(4-FLUOROBENZOYL)-5-(FURAN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENYL}METHANESULFONAMIDE is a complex organic compound with a unique structure that includes a fluorobenzoyl group, a furan ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(4-FLUOROBENZOYL)-5-(FURAN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENYL}METHANESULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorobenzoyl group, and the attachment of the furan ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(4-FLUOROBENZOYL)-5-(FURAN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENYL}METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

N-{3-[1-(4-FLUOROBENZOYL)-5-(FURAN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENYL}METHANESULFONAMIDE has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.

    Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-[1-(4-FLUOROBENZOYL)-5-(FURAN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENYL}METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[1-(4-FLUOROBENZOYL)-5-(FURAN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENYL}METHANESULFONAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the fluorobenzoyl group, furan ring, and pyrazole ring in a single molecule provides a versatile platform for chemical modifications and biological interactions, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[3-[2-(4-fluorobenzoyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4S/c1-30(27,28)24-17-5-2-4-15(12-17)18-13-19(20-6-3-11-29-20)25(23-18)21(26)14-7-9-16(22)10-8-14/h2-12,19,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQSILNMLBMLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[1-(4-FLUOROBENZOYL)-5-(FURAN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENYL}METHANESULFONAMIDE
Reactant of Route 2
N-{3-[1-(4-FLUOROBENZOYL)-5-(FURAN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENYL}METHANESULFONAMIDE
Reactant of Route 3
N-{3-[1-(4-FLUOROBENZOYL)-5-(FURAN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENYL}METHANESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-{3-[1-(4-FLUOROBENZOYL)-5-(FURAN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENYL}METHANESULFONAMIDE
Reactant of Route 5
N-{3-[1-(4-FLUOROBENZOYL)-5-(FURAN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENYL}METHANESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-{3-[1-(4-FLUOROBENZOYL)-5-(FURAN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENYL}METHANESULFONAMIDE

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